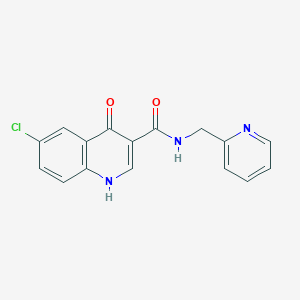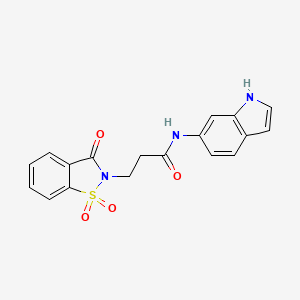![molecular formula C18H22N4O4S B10997597 1-[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-(4-hydroxyphthalazin-1-yl)ethanone](/img/structure/B10997597.png)
1-[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-(4-hydroxyphthalazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-(4-hydroxyphthalazin-1-yl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a piperazine ring, a dioxido tetrahydrothiophene moiety, and a hydroxyphthalazinyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-(4-hydroxyphthalazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Derivative: Starting with a suitable piperazine derivative, such as 1-(2-chloroethyl)piperazine, which undergoes nucleophilic substitution with 3-chlorotetrahydrothiophene-1,1-dioxide.
Coupling with Hydroxyphthalazinyl Group: The intermediate product is then coupled with 4-hydroxyphthalazin-1-yl acetic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-(4-hydroxyphthalazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphthalazinyl group can be oxidized to form corresponding quinones.
Reduction: The dioxido tetrahydrothiophene moiety can be reduced to its sulfide form.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Bases and Acids: For facilitating substitution reactions, common bases like sodium hydroxide or acids like hydrochloric acid are used.
Major Products
Oxidation Products: Quinones derived from the hydroxyphthalazinyl group.
Reduction Products: Sulfide derivatives from the dioxido tetrahydrothiophene moiety.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-(4-hydroxyphthalazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-(4-hydroxyphthalazin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting various intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-(4-methoxyphthalazin-1-yl)ethanone: Similar structure but with a methoxy group instead of a hydroxy group.
1-[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-(4-aminophthalazin-1-yl)ethanone: Contains an amino group instead of a hydroxy group.
Uniqueness
1-[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-(4-hydroxyphthalazin-1-yl)ethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H22N4O4S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C18H22N4O4S/c23-17(11-16-14-3-1-2-4-15(14)18(24)20-19-16)22-8-6-21(7-9-22)13-5-10-27(25,26)12-13/h1-4,13H,5-12H2,(H,20,24) |
InChI Key |
OJNGPRRMTKHQLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10997519.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10997526.png)
![3-(2-Methoxyphenyl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B10997531.png)
![1-benzyl-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10997534.png)

![N-[3-(methylsulfanyl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10997542.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B10997554.png)


![methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B10997564.png)
![methyl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B10997579.png)
![N-[2-(benzylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10997585.png)
![N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10997591.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10997595.png)
